molecular formula C5H2ClIN4 B13039126 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13039126
M. Wt: 280.45 g/mol
InChI Key: JRIRWUADDXWXJG-UHFFFAOYSA-N
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Description

8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodo-4-chloropyrazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazines, which can have different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical modifications and biological activities. This dual halogenation makes it a versatile compound for various applications in medicinal chemistry and chemical synthesis .

Properties

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45 g/mol

IUPAC Name

8-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H2ClIN4/c6-3-4-9-10-5(7)11(4)2-1-8-3/h1-2H

InChI Key

JRIRWUADDXWXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2I)C(=N1)Cl

Origin of Product

United States

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